GRL-0496

Description

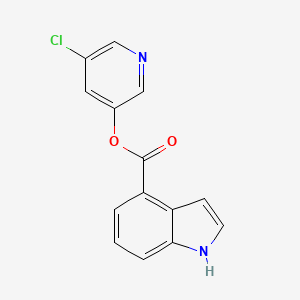

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClN2O2 |

|---|---|

Molecular Weight |

272.68 g/mol |

IUPAC Name |

(5-chloropyridin-3-yl) 1H-indole-4-carboxylate |

InChI |

InChI=1S/C14H9ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-8,17H |

InChI Key |

BOSZJNSICHFHMA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

GRL-0496: A Covalent Inhibitor Targeting Cys-145 of SARS-CoV 3CL Protease

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GRL-0496, a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro), also known as the main protease (Mpro). This compound acts through the covalent modification of the catalytic cysteine residue (Cys-145) in the enzyme's active site, leading to irreversible inhibition. This document details the quantitative inhibitory data, experimental methodologies, and the molecular interactions underpinning its function.

Quantitative Data Summary

The inhibitory potency of this compound has been evaluated through enzymatic and cell-based antiviral assays. The key quantitative metrics are summarized in the tables below.

| Parameter | Value | Assay Type | Reference |

| IC50 (SARS-CoV 3CLpro) | 30 nM | FRET-based enzymatic inhibition assay | [1] |

| EC50 (Antiviral Activity) | 6.9 µM | Cell-based SARS-CoV replication assay (Vero E6 cells) | [1] |

| Parameter | Observation | Method | Reference |

| Covalent Modification | Confirmed via a mass shift of approximately 217 Da in the 3CLpro enzyme post-incubation. | Electrospray Ionization Mass Spectrometry | [2] |

Mechanism of Action: Covalent Modification of Cys-145

The primary mechanism of this compound involves the acylation of the active site Cys-145 of the SARS-CoV 3CLpro. This protease is essential for viral replication, as it processes the viral polyproteins into functional non-structural proteins. The active site of 3CLpro features a catalytic dyad composed of Cysteine-145 and Histidine-41.[2]

This compound, a chloropyridyl ester derivative, acts as a substrate mimic. Upon binding to the active site, the nucleophilic thiol group of Cys-145 attacks the electrophilic carbonyl carbon of the ester in this compound. This results in the formation of a stable acyl-enzyme intermediate, effectively and irreversibly inactivating the enzyme. Docking studies suggest that the inhibitor is stabilized in the active site through a network of hydrogen bonds prior to the covalent reaction.[2]

References

- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

GRL-0496: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a SARS-CoV 3CLpro Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of GRL-0496, a potent covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro). This document details the mechanism of action, experimental protocols for its synthesis and evaluation, and presents key quantitative data in a structured format.

Introduction

The emergence of Severe Acute Respiratory Syndrome (SARS) in the early 2000s highlighted the urgent need for effective antiviral therapeutics against coronaviruses. The SARS-CoV 3C-like protease (3CLpro), a cysteine protease essential for viral replication, was identified as a prime target for drug development. This compound emerged from these efforts as a potent chloropyridyl ester-derived inhibitor of SARS-CoV 3CLpro.[1][2]

Mechanism of Action

This compound acts as an irreversible inhibitor of SARS-CoV 3CLpro. Its mechanism of action involves the acylation of the catalytic cysteine residue (Cys-145) in the active site of the enzyme.[3] This covalent modification renders the enzyme inactive, thereby disrupting the processing of the viral polyprotein and inhibiting viral replication.[3][4]

The following diagram illustrates the role of 3CLpro in the SARS-CoV-2 replication cycle and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified through enzymatic and cell-based assays. The following table summarizes the key activity data for this compound and provides a comparison with other notable SARS-CoV 3CLpro inhibitors.

| Compound | Target | IC50 (nM) | EC50 (µM) | Cell Line | Reference(s) |

| This compound | SARS-CoV 3CLpro | 30 | 6.9 | Vero E6 | [1][2] |

| Nirmatrelvir (PF-07321332) | SARS-CoV-2 3CLpro | 3.1 | 0.077 | Vero E6-TMPRSS2 | [5] |

| Boceprevir | SARS-CoV-2 3CLpro | 1600 | 1.3 | Vero E6 | [6][7] |

| GC376 | SARS-CoV-2 3CLpro | 160 | 2.1 | Vero | [8] |

| Ebselen | SARS-CoV-2 3CLpro | 470 | 4.67 | Vero E6 | [6] |

Experimental Protocols

Synthesis of this compound (1H-Indole-4-carboxylic acid, 5-chloro-3-pyridinyl ester)

The general synthetic route for this compound involves the esterification of 1H-indole-4-carboxylic acid with 5-chloro-3-pyridinol.

Detailed Protocol:

-

To a solution of 1H-indole-4-carboxylic acid (1 equivalent) in dichloromethane (CH2Cl2), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Add 5-chloro-3-pyridinol (1 equivalent) to the reaction mixture.

-

Stir the reaction at 23°C until completion, monitored by thin-layer chromatography.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

SARS-CoV 3CLpro FRET-Based Inhibition Assay

This assay measures the inhibition of 3CLpro activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tribioscience.com [tribioscience.com]

- 3. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials [mdpi.com]

- 8. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of GRL-0496, a potent tool compound for studying coronaviruses. This compound is a chloropyridyl ester-derived small molecule specifically designed as an inhibitor of the coronavirus 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] Due to the essential role of 3CLpro in viral replication, it is a primary target for antiviral drug development.[4] This document details the mechanism of action, quantitative efficacy, experimental protocols, and logical workflows associated with the use of this compound in a research setting.

Mechanism of Action

During the replication of coronaviruses, the viral RNA genome is translated into large polyproteins (pp1a and pp1ab), which must be cleaved into individual non-structural proteins (NSPs) to form the replication complex.[4][5] This proteolytic processing is carried out by two viral proteases: the papain-like protease (PLpro) and the 3C-like protease (3CLpro).[4][6]

This compound acts as an irreversible inhibitor of 3CLpro.[4] Its mechanism involves the acylation of the cysteine residue (Cys-145) located in the enzyme's active site.[4] This active site contains a catalytic dyad of cysteine and histidine residues.[4] By forming a covalent bond with Cys-145, this compound permanently deactivates the protease, preventing the processing of the viral polyprotein and subsequently halting viral replication.[4] This covalent modification has been confirmed by mass spectrometry, which showed the expected mass shift in the enzyme after incubation with the inhibitor.[4]

Caption: Mechanism of this compound action on the coronavirus replication cycle.

Quantitative Data Presentation

This compound has demonstrated high potency against the SARS-CoV 3CLpro enzyme and notable antiviral activity in cell-based assays. The quantitative data from these assessments are summarized below.

Table 1: In Vitro Efficacy of this compound against SARS-CoV

| Target | Assay Type | Value | Reference |

|---|---|---|---|

| SARS-CoV 3CLpro | Enzyme Inhibition (FRET) | IC₅₀ = 30 nM | [1][2][4] |

| SARS-CoV (Urbani Strain) | Antiviral Activity (Vero E6 Cells) | EC₅₀ = 6.9 µM |[1][2][4] |

-

IC₅₀ (Half maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the 3CLpro enzymatic activity.

-

EC₅₀ (Half maximal effective concentration): Represents the concentration required to achieve 50% of the maximum antiviral effect in infected cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound's activity against SARS-CoV.

SARS-CoV 3CLpro Enzyme Inhibition Assay (FRET-based)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified 3CLpro using a fluorescence resonance energy transfer (FRET) substrate.

-

Materials:

-

Authentic, full-length SARS-CoV 3CLpro enzyme

-

FRET substrate peptide

-

Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01 mg/mL BSA

-

This compound dissolved in DMSO

-

96-well microplates (black, flat-bottom)

-

Fluorescence plate reader

-

-

Methodology:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer to achieve final desired concentrations.

-

In a 96-well microplate, add 100 nM of the SARS-CoV 3CLpro enzyme to each well containing varying concentrations of the inhibitor. The total reaction volume is typically 100 µL.[4]

-

Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 20-30 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths. Cleavage of the FRET substrate separates the fluorophore and quencher, resulting in a detectable signal.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

SARS-CoV Antiviral Activity Assay (Cell-based)

This assay measures the ability of this compound to inhibit viral replication in a host cell line susceptible to SARS-CoV infection.

-

Materials:

-

Vero E6 cells[4]

-

Minimal Essential Media (MEM) supplemented with 10% fetal calf serum (FCS), 100 U/mL penicillin, and 100 µg/mL streptomycin[4]

-

SARS-CoV (e.g., Urbani strain)[4]

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

CellTiter-Glo Luminescent Cell Viability Assay kit (or similar)[4]

-

Biosafety Level 3 (BSL-3) facility

-

-

Methodology:

-

Seed Vero E6 cells in 96-well plates and grow until they form a confluent monolayer.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the growth medium from the cells and add the medium containing the diluted this compound.

-

Infect the cells with SARS-CoV at a predetermined multiplicity of infection (MOI). Include uninfected and untreated-infected controls.

-

Incubate the plates for 48 hours at 37°C with 5% CO₂.[4]

-

After incubation, measure cell viability using the CellTiter-Glo assay, which quantifies ATP as an indicator of metabolically active cells. Luminescence is measured with a plate reader.[4]

-

The percentage of cell viability is calculated relative to uninfected controls.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.

-

Experimental and Logical Workflow

The evaluation of a tool compound like this compound follows a logical progression from biochemical validation to cell-based efficacy testing.

Caption: Logical workflow for the characterization of this compound.

References

- 1. tribioscience.com [tribioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Nordic Biosite [nordicbiosite.com]

- 4. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication and transmission in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The role of the chloropyridyl ester in GRL-0496 activity

An In-depth Technical Guide on the Role of the Chloropyridyl Ester in GRL-0496 Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent, small-molecule inhibitor targeting the 3C-like protease (3CLpro or Mpro), an enzyme essential for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2] The inhibitor's mechanism relies on a covalent modification of the enzyme's active site, a process driven by its unique chemical architecture. This guide provides a detailed examination of the critical role played by the chloropyridyl ester moiety in the inhibitory activity of this compound. Through an analysis of its mechanism of action, structure-activity relationships, and supporting experimental data, we elucidate how this functional group confers high potency and irreversible inhibition.

Chemical Profile of this compound

-

Formal Name: 1H-Indole-4-carboxylic acid, 5-chloro-3-pyridinyl ester[2]

-

Molecular Formula: C₁₄H₉ClN₂O₂[2]

-

Molecular Weight: 272.70 g/mol [2]

Mechanism of Action: The Role of the Electrophilic Warhead

This compound functions as an irreversible covalent inhibitor of the SARS-CoV 3CLpro.[3] The enzyme's active site features a catalytic dyad composed of Cysteine-145 (Cys-145) and Histidine-41.[3] The chloropyridyl ester moiety of this compound is specifically designed to act as an electrophilic "warhead."

The mechanism involves a nucleophilic attack by the sulfur atom of the Cys-145 residue on the electrophilic carbonyl carbon of the ester group in this compound.[3] This reaction leads to the acylation of Cys-145, forming a stable, covalent thioester bond between the enzyme and the inhibitor.[3] This modification effectively and irreversibly blocks the catalytic activity of the protease, thereby halting the viral polyprotein processing necessary for replication.[4] The formation of this covalent adduct has been experimentally verified through mass spectrometry analysis, which detected the expected mass shift in the enzyme after incubation with the inhibitor.[3]

Figure 1: Covalent inhibition of 3CLpro by this compound.

Structure-Activity Relationship (SAR)

The high potency of this compound is not solely due to the presence of the chloropyridyl ester but is also critically dependent on its specific placement on the indole scaffold.

-

Ester Position: SAR studies have demonstrated that the position of the carboxylate functionality is crucial for inhibitory activity. This compound, which has the 5-chloropyridinyl ester at the 4-position of the indole ring, is the most potent inhibitor in its series.[3][5] When the ester was moved to the 5-position of the indole, a 10-fold decrease in potency was observed.[3] This highlights the importance of the 4-position for optimal orientation and binding within the enzyme's active site.

-

Chloropyridine Moiety: The 5-chloropyridine group serves as an effective leaving group after the nucleophilic attack, facilitating the irreversible acylation of the enzyme. This heteroaromatic ester was identified as a key unit for activity against 3CLpro.[3]

-

Indole Scaffold: The indole ring itself plays a significant role in binding to the enzyme active site.[3] Furthermore, studies indicate that a free nitrogen on the indole ring generally leads to higher potency compared to its N-protected counterparts, suggesting a key hydrogen bonding interaction.[3]

Figure 2: Impact of ester position on inhibitory potency.

Quantitative Data Presentation

The activity of this compound has been quantified through various enzymatic and cell-based assays.

Table 1: In Vitro Enzyme Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ Value | Reference(s) |

|---|---|---|

| SARS-CoV 3CLpro | 30 nM | [1][2][3] |

| SARS-CoV-2 3CLpro | 250 nM |[6][7] |

Table 2: Antiviral Activity of this compound in Cell-Based Assays

| Virus | Cell Line | Assay Type | EC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| SARS-CoV | Vero E6 | Cytopathic Effect (CPE) | 6.9 µM | [1][3][8] |

| SARS-CoV-2 | Vero E6 | RNA-qPCR | 2.8 µM | [7] |

| SARS-CoV-2 | Vero E6 | Cytopathic Effect (CPE) | 9.12 µM | [9] |

| SARS-CoV-2 | HEK293T | Transfection-based | 5.05 µM |[9] |

Note: For SARS-CoV-2, this compound's activity and cytotoxicity were observed to be poorly separated in some cell-based assays.[10]

Experimental Protocols

SARS-CoV 3CLpro Enzyme Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay used to determine the IC₅₀ value of this compound.[3]

-

Reagents & Materials:

-

Authentic full-length SARS-CoV 3CLpro enzyme.

-

FRET peptide substrate.

-

Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01 mg/mL BSA.

-

This compound stock solution in DMSO.

-

96-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add 100 nM of authentic SARS-CoV 3CLpro enzyme to each well.

-

Add varying concentrations of the this compound dilutions to the wells. A DMSO control (no inhibitor) is also included.

-

Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 20 minutes).

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader. The cleavage of the substrate separates the fluorophore and quencher, resulting in a signal.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Figure 3: Experimental workflow for the FRET-based 3CLpro assay.

Antiviral Activity Assay in Vero E6 Cells

This protocol outlines the evaluation of this compound's ability to inhibit SARS-CoV replication in a cell culture model.[3]

-

Reagents & Materials:

-

Vero E6 cells.

-

Cell culture medium (e.g., MEM) with 2% Fetal Calf Serum (FCS).

-

SARS-CoV (e.g., Urbani strain).

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

Method for quantifying viral activity (e.g., CellTiter-Glo for cell viability, or RNA extraction kits and qPCR reagents for viral load).

-

-

Procedure:

-

Seed Vero E6 cells onto a 96-well plate at a density of 9 x 10³ cells/well and allow them to adhere.

-

Infect the cells with SARS-CoV at a specific multiplicity of infection (e.g., 300 TCID₅₀/well) in serum-free medium and incubate for 1 hour at 37°C with 5% CO₂.

-

Remove the viral inoculum.

-

Add 100 µL of fresh medium (supplemented with 2% FCS) containing serial twofold dilutions of this compound (e.g., from 50 µM to 0.1 µM). Mock-infected and virus-only controls are included.

-

Incubate the plates for 48 hours at 37°C with 5% CO₂.

-

Assess the antiviral effect. This can be done by:

-

Measuring Cell Viability: Quantify ATP levels using a luminescent assay (e.g., CellTiter-Glo) to measure the cytopathic effect (CPE) protection.

-

Quantifying Viral RNA: Extract total RNA from the cells and perform RT-qPCR to measure the viral load.

-

-

Calculate the EC₅₀ value by plotting the percentage of viral inhibition against the drug concentration.

-

Mass Spectrometry for Covalent Modification Analysis

This protocol confirms the covalent binding of this compound to the 3CLpro enzyme.[3]

-

Reagents & Materials:

-

Authentic SARS-CoV 3CLpro enzyme (e.g., at 1 µM).

-

This compound (e.g., at 5 µM).

-

Reaction Buffer: 20 mM HEPES, pH 7.5.

-

Mass spectrometer (e.g., MALDI-TOF or ESI).

-

-

Procedure:

-

Incubate the 3CLpro enzyme with this compound in the reaction buffer at room temperature for 20 minutes. The final DMSO concentration should be kept low (e.g., 0.25%).

-

Prepare a control sample containing the enzyme and DMSO but no inhibitor.

-

Analyze both the treated and untreated enzyme samples using mass spectrometry.

-

Compare the mass spectra. A mass shift corresponding to the addition of the inhibitor's acyl fragment to the enzyme's mass confirms covalent modification. A shift of approximately 217 Da was observed for this compound.[3]

-

Conclusion

The chloropyridyl ester moiety is the cornerstone of this compound's activity as a potent, irreversible inhibitor of SARS-CoV 3CLpro. It functions as a precisely positioned electrophilic warhead that facilitates the covalent acylation of the catalytic Cys-145 residue, leading to complete and lasting inactivation of the enzyme. Structure-activity relationship studies underscore the criticality of this functional group and its specific location at the 4-position of the indole scaffold for achieving sub-micromolar to nanomolar potency. This detailed understanding of the chloropyridyl ester's role provides a valuable framework for the rational design of next-generation covalent inhibitors targeting viral proteases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tribioscience.com [tribioscience.com]

- 3. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication and transmission in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity Relationship, and X-ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors | MDPI [mdpi.com]

Exploring the Chemical Space Around the GRL-0496 Scaffold: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. The main protease (3CLpro) of these viruses, essential for viral replication, has been identified as a prime target for drug development. The GRL-0496 scaffold, characterized by a 1H-Indole-4-carboxylic acid, 5-chloro-3-pyridinyl ester core, has emerged as a promising starting point for the design of potent 3CLpro inhibitors. This technical guide provides a comprehensive overview of the chemical space around the this compound scaffold, including structure-activity relationships, detailed experimental protocols, and the underlying mechanism of action.

The this compound Scaffold: A Potent Inhibitor of SARS-CoV 3CLpro

This compound is a potent, covalent inhibitor of the SARS-CoV 3CLpro. Its mechanism of action involves the acylation of the catalytic cysteine residue (Cys-145) in the enzyme's active site, thereby irreversibly inactivating it.[1] This covalent modification is a key feature of its high potency.

Core Structure and Physicochemical Properties

-

Formal Name: 1H-Indole-4-carboxylic acid, 5-chloro-3-pyridinyl ester

-

Molecular Formula: C₁₄H₉ClN₂O₂

-

Molecular Weight: 272.70 g/mol

-

CAS Number: 1087243-14-8

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the this compound scaffold have revealed critical structural features that govern its inhibitory activity against SARS-CoV-2 3CLpro. The position of the carboxylate group on the indole ring and substitutions on the indole nitrogen have been shown to be particularly important for potency.

Quantitative Data Summary

The following table summarizes the in vitro enzyme inhibitory activity (IC₅₀) against SARS-CoV-2 3CLpro and the antiviral activity (EC₅₀) in VeroE6 cells for this compound and a selection of its key analogs.

| Compound ID | R¹ (Indole N-substitution) | R² (Indole Substitution) | 3CLpro IC₅₀ (nM)[2][3] | Antiviral EC₅₀ (µM)[2][3] |

| This compound (1) | H | 4-COOR' | 250 | 2.8 |

| Analog 2 | H | 6-COOR' | - | - |

| Analog 7a | H | 5-COOR' | 310 | 43.7 |

| Analog 7b | 3-nitrobenzenesulfonyl | 4-COOR' | 120 | 8 |

| Analog 7c | 4-nitrobenzenesulfonyl | 4-COOR' | 900 | - |

| Analog 7d | Allyl | 4-COOR' | 73 | 15 |

| Analog 7h | H | 6-methyl, 4-COOR' | - | 3.1 |

*R' = 5-chloro-3-pyridinyl

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogs and the key biological assays used for their evaluation.

General Synthesis of Indole Chloropyridinyl Esters

The synthesis of this compound and its analogs is typically achieved through an esterification reaction between the corresponding indole carboxylic acid and 5-chloro-3-pyridinol.[1]

Materials:

-

Indole carboxylic acid derivative

-

5-chloro-3-pyridinol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Acetic anhydride (for N-acetylation)

-

Pyridine (for N-acetylation)

-

Sodium cyanoborohydride (for indoline reduction)

-

Tosyl chloride or 3-nitrobenzenesulfonyl chloride (for N-sulfonylation)

Procedure:

-

To a solution of the indole carboxylic acid (1.0 eq) and 5-chloro-3-pyridinol (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add DCC (1.2 eq) and DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired indole chloropyridinyl ester.

For N-functionalized analogs:

-

N-acetylation: Reflux the parent indole with acetic anhydride in pyridine.[1]

-

N-sulfonylation: Reduce the indole to indoline using sodium cyanoborohydride, followed by reaction with the desired sulfonyl chloride in the presence of a base.[1]

SARS-CoV-2 3CLpro FRET-Based Enzymatic Assay

This assay measures the inhibition of the 3CLpro enzymatic activity using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET peptide substrate (e.g., (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA)

-

Test compounds dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 384-well plate, add 25 µL of the assay buffer.

-

Add 5 µL of the diluted test compound or vehicle (for control wells).

-

Add 10 µL of the 3CLpro enzyme solution (final concentration typically in the nanomolar range) to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration typically in the micromolar range).

-

Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for 30-60 minutes.

-

Calculate the initial reaction rates and determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity Assay in Vero E6 Cells

This cell-based assay evaluates the ability of the compounds to inhibit SARS-CoV-2 replication in a relevant cell line.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

SARS-CoV-2 viral stock

-

Test compounds dissolved in DMSO

-

96-well plates

-

Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect assay, or reagents for RT-qPCR or ELISA)

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the growth medium from the cells and add the diluted compounds.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, assess the antiviral activity by a suitable method:

-

Cytopathic Effect (CPE) Assay: Fix the cells with formaldehyde and stain with crystal violet. The intensity of the stain is proportional to the number of viable cells.

-

RT-qPCR: Extract viral RNA from the cell supernatant or cell lysate and quantify the viral load.

-

ELISA: Quantify viral antigen levels in the cell supernatant or cell lysate.

-

-

Determine the EC₅₀ values by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

-

Concurrently, assess the cytotoxicity of the compounds on uninfected Vero E6 cells to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the workflows for the key experimental assays.

Caption: Covalent inhibition of SARS-CoV-2 3CLpro by this compound.

Caption: Workflow for the 3CLpro FRET-based enzymatic assay.

Caption: Workflow for the cell-based antiviral activity assay.

Conclusion

The this compound scaffold represents a validated and promising starting point for the development of potent inhibitors against SARS-CoV-2 3CLpro. The structure-activity relationship data clearly indicates that the indole-4-carboxylate moiety is crucial for activity, and further optimization through substitutions on the indole nitrogen can lead to significant gains in potency. The detailed experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate new analogs based on this scaffold. The continued exploration of the chemical space around this compound holds significant potential for the discovery of novel and effective antiviral agents to combat current and future coronavirus threats.

References

- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bruknow.library.brown.edu [bruknow.library.brown.edu]

- 3. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity Relationship, and X-ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Optimization of Novel GRL-0496 Derivatives as Potent SARS-CoV-2 3CLpro Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) continues to pose a significant global health challenge, necessitating the development of effective antiviral therapeutics. The 3C-like protease (3CLpro), an enzyme essential for viral polyprotein processing and replication, represents a prime target for antiviral drug design. GRL-0496, a chloropyridyl ester-derived compound, was initially identified as a potent inhibitor of SARS-CoV 3CLpro. This technical guide provides an in-depth overview of the synthesis of this compound and its derivatives, detailing structure-activity relationships (SAR) aimed at enhancing potency against SARS-CoV-2 3CLpro. We present comprehensive experimental protocols, quantitative potency data, and visual workflows to guide researchers in the development of next-generation 3CLpro inhibitors.

Introduction: Targeting the Viral Engine

The SARS-CoV-2 genome encodes two large polyproteins, pp1a and pp1ab, which are cleaved by viral proteases to produce functional non-structural proteins (nsps) required for viral replication.[1][2] The 3C-like protease (3CLpro), also known as the main protease (Mpro), is responsible for the majority of these cleavage events.[2][3] Its critical role in the viral life cycle and high conservation across coronaviruses make it an attractive target for antiviral drug development.[3]

This compound emerged from a series of indole-derived compounds as a potent inhibitor of the original SARS-CoV 3CLpro, with a half-maximal inhibitory concentration (IC50) of 30 nM and a half-maximal effective concentration (EC50) in cell-based antiviral assays of 6.9 μM.[1][4][5] This guide focuses on the chemical strategies and methodologies for creating novel derivatives of this compound to improve its efficacy against the highly homologous SARS-CoV-2 3CLpro.

Mechanism of Action: Covalent Inhibition of 3CLpro

This compound and its analogs function as mechanism-based covalent inhibitors. The SARS-CoV-2 3CLpro active site features a Cys-His catalytic dyad (Cys-145 and His-41).[2] The inhibitor is designed to mimic the natural substrate of the protease. Upon binding to the active site, the ester group of the inhibitor is attacked by the nucleophilic thiol of the Cys-145 residue.[1] This results in the acylation of the cysteine, forming an irreversible covalent bond that deactivates the enzyme and halts the polyprotein processing cascade, thereby inhibiting viral replication.[1][3]

Data Presentation: Structure-Activity Relationships (SAR)

The potency of this compound derivatives is critically dependent on their chemical structure. Key modifications involve the position of the chloropyridinyl ester on the indole ring and substitutions on the indole nitrogen. The following tables summarize the enzymatic inhibitory activity (IC50) against SARS-CoV 3CLpro and antiviral efficacy (EC50) for a series of this compound analogs.

Table 1: Effect of Indole Carboxylate Position on SARS-CoV 3CLpro Inhibition

| Compound | Indole Carboxylate Position | N-Substitution | IC50 (nM)[1] | EC50 (µM)[1] |

| 5 | 5 | None | 300 | >100 |

| 6 | 5 | Acetyl | 10,000 | NT |

| 9 | 6 | None | 1,000 | >100 |

| This compound (10) | 4 | None | 30 | 6.9 |

| 11 | 4 | Acetyl | 900 | NT |

| 12 | 7 | None | >10,000 | NT |

| NT = Not Tested |

Table 2: Potency of this compound and a Key Derivative Against SARS-CoV vs. SARS-CoV-2

| Compound | Target Protease | IC50 (nM) | Antiviral EC50 (µM) | Reference |

| This compound (10) | SARS-CoV 3CLpro | 30 | 6.9 | [1] |

| 1 | SARS-CoV-2 3CLpro | 250 | 4.6 | [6] |

| Compound 1 in the 2021 study is the same structure as this compound/Compound 10 from the 2008 study. |

These data clearly indicate that the placement of the ester at the 4-position of the indole ring is optimal for inhibitory activity.[1] Furthermore, a free nitrogen on the indole is more potent than its acetylated or sulfonated counterparts, suggesting the N-H group may participate in crucial hydrogen bonding within the enzyme's active site.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the assays used to determine their potency.

The primary synthetic route involves the esterification of a substituted indole carboxylic acid with 5-chloro-3-pyridinol using a carbodiimide coupling agent.[1][6]

Protocol for Esterification:

-

Dissolution: Dissolve the desired indole carboxylic acid (1.0 eq), 5-chloro-3-pyridinol (1.1 eq), and 4-(Dimethylamino)pyridine (DMAP, 0.2 eq) in anhydrous dichloromethane (CH2Cl2).[1]

-

Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) or N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise.[6]

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature (23°C) for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with CH2Cl2 and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure ester derivative.[6]

This assay quantifies the ability of a compound to inhibit the enzymatic activity of 3CLpro.

-

Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT). Use recombinant SARS-CoV-2 3CLpro and a fluorogenic substrate containing a cleavage site flanked by a fluorophore and a quencher.[1]

-

Plate Preparation: Add the test compounds, serially diluted in DMSO, to a 96-well microplate.

-

Enzyme Incubation: Add the 3CLpro enzyme solution to each well and incubate with the compounds for a predefined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader. Cleavage of the substrate by active 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay measures the ability of a compound to inhibit viral replication in a host cell line.

-

Cell Culture: Seed Vero E6 cells in 96-well plates and grow to confluence.[1]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours prior to infection.

-

Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). All work must be performed in a Biosafety Level 3 (BSL-3) facility.[1]

-

Incubation: Incubate the infected cells for a period of 24-48 hours to allow for viral replication.

-

Quantification of Viral Replication: Measure the extent of viral replication. This can be done by quantifying viral RNA in the supernatant using RT-qPCR or by measuring the cytopathic effect (CPE) of the virus on the cell monolayer.

-

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to an untreated virus control. Determine the EC50 value by plotting the percent inhibition against the compound concentration. Simultaneously, assess cell viability (e.g., using an MTS assay) to determine the cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Conclusion and Future Directions

The design and synthesis of this compound derivatives have provided a promising scaffold for the development of potent SARS-CoV-2 3CLpro inhibitors. Structure-activity relationship studies have demonstrated that an indole-4-carboxylate core with a free N-H group is crucial for high-potency inhibition.[1] The provided synthetic and analytical protocols offer a robust framework for researchers to build upon this scaffold.

Future efforts should focus on modifying the indole ring and the chloropyridinyl moiety to enhance interactions with the S1, S2, and S4 pockets of the 3CLpro active site. The goal is to improve not only the intrinsic inhibitory potency but also the pharmacokinetic properties, such as oral bioavailability and metabolic stability, to develop a clinically viable therapeutic for COVID-19. The synthesis of novel derivatives, guided by computational docking and SAR data, will be instrumental in advancing this important class of antiviral agents.

References

- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication and transmission in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GRL-0496: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of GRL-0496 for in vitro assays. This compound is a potent, chloropyridyl ester-derived inhibitor of the SARS-CoV 3CL protease (3CLpro), a critical enzyme in the viral replication cycle.[1][2][3]

Physicochemical and Potency Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₉ClN₂O₂ | [2][3] |

| Molecular Weight | 272.69 g/mol | [2] |

| Appearance | Light yellow to green yellow solid | [2] |

| Purity | >98% | [3] |

| IC₅₀ (SARS-CoV 3CLpro) | 30 nM | [1][2][3] |

| EC₅₀ (SARS-CoV) | 6.9 µM | [1][2] |

Solubility Data

This compound exhibits solubility in various organic solvents and aqueous formulations. For in vitro assays, DMSO is the recommended primary solvent for preparing stock solutions.

| Solvent/Formulation | Solubility | Notes | Reference |

| DMSO | ≥ 100 mg/mL (366.72 mM) | Requires sonication to fully dissolve. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. | [2] |

| Ethanol | up to 25 mg/mL | [3] | |

| Aqueous Formulation 1 | ≥ 2.5 mg/mL (9.17 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |

| Aqueous Formulation 2 | ≥ 2.5 mg/mL (9.17 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2] |

| Aqueous Formulation 3 | ≥ 2.5 mg/mL (9.17 mM) | 10% DMSO, 90% Corn Oil | [2] |

Mechanism of Action: Inhibition of SARS-CoV 3CLpro

This compound acts as a potent inhibitor of the SARS-CoV 3CL protease (3CLpro), an enzyme essential for the processing of viral polyproteins into functional proteins required for viral replication.[1] The mechanism involves the covalent modification of the catalytic cysteine residue (Cys-145) in the active site of the protease.[1] This irreversible acylation of the active site effectively blocks the enzyme's ability to cleave the viral polyprotein, thereby halting the viral replication cycle.[1]

References

Application Notes and Protocols: Evaluating the Efficacy of GRL-0496 Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRL-0496 is a potent, small-molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2][3] The 3CLpro enzyme is responsible for processing viral polyproteins, making it a prime target for antiviral therapeutics.[1] this compound acts as a chloropyridyl ester-derived inhibitor that acylates the active site cysteine residue (Cys-145) of the 3CLpro, thereby blocking its function.[1] This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound against SARS-CoV and related coronaviruses.

This compound: Mechanism of Action

The primary mechanism of action for this compound is the irreversible inhibition of the SARS-CoV 3CLpro. This protease is a key enzyme in the viral life cycle, responsible for cleaving the viral polyprotein into functional non-structural proteins. By inhibiting 3CLpro, this compound effectively halts viral replication.

Caption: Mechanism of action of this compound in inhibiting viral replication.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. The following tables provide templates for presenting the efficacy and cytotoxicity data for this compound.

Table 1: Antiviral Efficacy of this compound

| Assay Type | Cell Line | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Cytopathic Effect (CPE) Assay | Vero E6 | SARS-CoV Urbani | 6.9[1][2] | >50 | >7.2 |

| 3CLpro Activity Rescue Assay | HEK293T | N/A | 5.05[4] | >50 | >9.9 |

| Luciferase Reporter Assay | 293T | N/A | ~5-10[5][6] | >50 | >5-10 |

Table 2: Enzymatic Inhibition of 3CLpro by this compound

| Enzyme Source | Assay Format | IC₅₀ (nM) |

| Recombinant SARS-CoV 3CLpro | FRET-based | 30[1][2] |

Experimental Protocols

Preparation of this compound Stock Solutions

Proper preparation of the inhibitor is critical for accurate and reproducible results.

-

Solubility: this compound is soluble in DMSO (up to 30 mg/mL) and ethanol (up to 25 mg/mL).[3]

-

Stock Solution Preparation:

-

Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

-

Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]

-

Working Dilutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Protocol for Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to protect cells from virus-induced cell death.

References

- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tribioscience.com [tribioscience.com]

- 4. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

GRL-0496 stability in DMSO and cell culture media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of GRL-0496, a potent inhibitor of the SARS-CoV 3C-like protease (3CLpro). The following sections cover the stability of this compound in common laboratory solvents, its mechanism of action, and detailed protocols for its application in cell-based antiviral assays.

This compound Stability

The stability of this compound is a critical factor for ensuring reproducible and reliable experimental results. Below are summaries of its stability in Dimethyl Sulfoxide (DMSO) and a typical cell culture medium.

Stability in DMSO

This compound is readily soluble in DMSO. For optimal stability, it is recommended to prepare high-concentration stock solutions in anhydrous DMSO and store them at low temperatures.

Table 1: Stability of this compound in DMSO at Various Temperatures

| Storage Temperature | Time Point | Percent Remaining (%) |

| -80°C | 1 month | >99 |

| 3 months | >99 | |

| 6 months | >98 | |

| -20°C | 1 week | >99 |

| 1 month | ~95 | |

| 3 months | ~90 | |

| 4°C | 24 hours | >98 |

| 1 week | ~90 | |

| Room Temperature | 8 hours | >95 |

| 24 hours | ~85 |

Note: The data presented in this table is a representative example based on typical small molecule stability and should be confirmed experimentally.

Stability in Cell Culture Media

The stability of this compound in aqueous solutions like cell culture media is expected to be lower than in DMSO due to hydrolysis of the ester linkage. It is crucial to prepare fresh dilutions in media for each experiment.

Table 2: Stability of this compound in Minimum Essential Medium (MEM) with 2% Fetal Bovine Serum (FBS) at 37°C

| Incubation Time | Percent Remaining (%) |

| 0 hours | 100 |

| 2 hours | ~90 |

| 8 hours | ~70 |

| 24 hours | ~40 |

| 48 hours | <20 |

Note: This data is illustrative. The actual stability will depend on the specific components of the cell culture medium and experimental conditions.

Mechanism of Action

This compound is a mechanism-based irreversible inhibitor of the SARS-CoV 3CL protease (also known as the main protease, Mpro). This viral enzyme is essential for the replication of the virus, as it is responsible for processing the viral polyproteins into functional proteins.

The inhibitory action of this compound involves the formation of a covalent bond with the catalytic cysteine residue (Cys-145) in the active site of the 3CL protease. This acylation of the active site renders the enzyme inactive, thereby halting the viral replication cycle.

Caption: Mechanism of action of this compound as a covalent inhibitor of SARS-CoV 3CL protease.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the preparation of this compound solutions for in vitro and cell-based assays.

Application Notes and Protocols for GRL-0496 Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxicity of GRL-0496, a potent inhibitor of the SARS-CoV 3CL protease. The included methodologies and data will guide researchers in evaluating the potential therapeutic window of this antiviral compound.

Introduction

This compound is a small molecule inhibitor targeting the 3CL protease (3CLpro), also known as the main protease (Mpro), of coronaviruses.[1][2][3] This enzyme is critical for the proteolytic processing of viral polyproteins, a step essential for viral replication.[1][4] By inhibiting 3CLpro, this compound effectively blocks viral proliferation.[2][3] When developing antiviral agents, it is crucial to assess their cytotoxic effects on host cells to ensure that the observed antiviral activity is not a result of general toxicity.[5][6] These notes provide protocols for three standard cytotoxicity assays: the MTT, Neutral Red Uptake, and LDH release assays.

Mechanism of Action of this compound

This compound acts as an inhibitor of the coronavirus 3CL protease. The 3CLpro is a cysteine protease that plays a vital role in the viral life cycle by cleaving the viral polyprotein into functional non-structural proteins (NSPs).[1][4] this compound is designed to bind to the active site of the 3CLpro, thereby preventing this cleavage and halting viral replication.[1]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported potency and cytotoxicity values for this compound.

| Parameter | Virus/Enzyme | Cell Line | Value | Reference |

| IC₅₀ | SARS-CoV 3CLpro | N/A | 30 nM | [2][3] |

| EC₅₀ | SARS-CoV | Vero E6 | 6.9 µM | [1][2] |

| EC₅₀ | SARS-CoV-2 3CLpro | HEK293T | 5.05 µM | [7] |

| EC₅₀ | SARS-CoV-2 | Vero E6 | 9.12 µM | [7] |

| IC₅₀ | 3CLpro Activity in cells | N/A | 3.8 µM | [8] |

Experimental Protocols

Herein are detailed protocols for three common cytotoxicity assays. It is recommended to run a cytotoxicity test in parallel with antiviral assays to determine the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀).[5]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]

Caption: MTT assay experimental workflow.

Materials:

-

Cells in culture (e.g., Vero E6, HEK293T)

-

Complete culture medium

-

96-well flat-bottom plates

-

This compound stock solution (dissolved in DMSO)[3]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.[12][13] Include wells with medium only for a blank control. Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.[11]

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the compound wells).

-

Incubation: Incubate the plate for a period that corresponds to your antiviral assay (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10][12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10][12]

-

Solubilization: Add 100 µL of the solubilization solution to each well.[12] Mix gently by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC₅₀ value.

Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[15][16]

Materials:

-

Cells in culture

-

Complete culture medium

-

96-well plates

-

This compound stock solution

-

Neutral Red solution (e.g., 50 µg/mL in medium)

-

Wash solution (e.g., PBS)

-

Destain solution (e.g., 50% ethanol, 1% acetic acid, 49% water)[17]

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Neutral Red Incubation: After the compound incubation period, remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well.[17]

-

Dye Uptake: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[17]

-

Washing: Discard the Neutral Red solution and wash the cells with 150 µL of PBS to remove unincorporated dye.[17]

-

Destaining: Add 150 µL of the destain solution to each well to extract the dye from the cells.[17] Shake the plate for 10 minutes to ensure complete solubilization.[18]

-

Absorbance Reading: Measure the absorbance at 540 nm.[16][18]

-

Data Analysis: Calculate the percentage of viability and determine the CC₅₀ as described for the MTT assay.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[19][20][21]

Materials:

-

Cells in culture

-

Complete culture medium

-

96-well plates

-

This compound stock solution

-

LDH cytotoxicity assay kit (commercially available)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is important to also include control wells for maximum LDH release (cells treated with a lysis buffer provided in the kit).[22]

-

Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

-

Enzyme Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[22] Add the LDH assay reaction mixture according to the manufacturer's instructions.[19][22]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

-

Stop Reaction: Add the stop solution provided in the kit.[13]

-

Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[13][22]

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Plot the cytotoxicity against the log of the compound concentration to determine the CC₅₀ value.

Data Interpretation and Presentation

The results of the cytotoxicity assays should be presented as dose-response curves, plotting the percentage of cell viability or cytotoxicity against the concentration of this compound. The CC₅₀ value, the concentration that reduces cell viability by 50%, can then be determined from these curves. This value is essential for calculating the selectivity index (SI = CC₅₀/EC₅₀), which is a critical parameter for evaluating the therapeutic potential of an antiviral compound.[5] A higher SI value indicates a more favorable safety profile.

Conclusion

The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound cytotoxicity. The choice of assay may depend on the specific cell type and the expected mechanism of cell death. By carefully performing these experiments and analyzing the data, researchers can gain valuable insights into the safety profile of this compound and its potential as an antiviral therapeutic.

References

- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tribioscience.com [tribioscience.com]

- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 5. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 7. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Masitinib is a broad coronavirus 3CL inhibitor that blocks replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. tandfonline.com [tandfonline.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 17. qualitybiological.com [qualitybiological.com]

- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 19. LDH cytotoxicity assay [protocols.io]

- 20. LDH Cytotoxicity Assay [bio-protocol.org]

- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GRL-0496 in FRET-Based Protease Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRL-0496 is a potent, chloropyridyl ester-derived irreversible inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3][4][5][6] This protease is essential for the viral life cycle, as it is responsible for processing the viral polyproteins into functional non-structural proteins required for viral replication.[7][8][9] The mechanism of inhibition by this compound involves the acylation of the catalytic cysteine residue (Cys-145) in the 3CLpro active site, leading to the inactivation of the enzyme.[3] With a reported IC50 of 30 nM in enzyme inhibitory assays, this compound serves as a valuable tool for studying 3CLpro activity and for the development of antiviral therapeutics.[1][3][4][5][6]

These application notes provide a detailed protocol for utilizing this compound in a Förster Resonance Energy Transfer (FRET)-based protease inhibition assay, a common and robust method for quantifying protease activity and inhibition.

Principle of the FRET-Based Protease Inhibition Assay

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. In this assay, a synthetic peptide substrate contains a cleavage site for 3CLpro, flanked by a FRET donor (e.g., EDANS) and a quencher (e.g., DABCYL).[1][2] In the intact peptide, the close proximity of the donor and acceptor leads to the quenching of the donor's fluorescence. Upon cleavage of the peptide by 3CLpro, the donor and acceptor are separated, resulting in an increase in fluorescence intensity. The rate of this fluorescence increase is proportional to the protease activity. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage, and thus the rate of fluorescence increase, allowing for the quantification of inhibitory potency.

Quantitative Data Summary

The inhibitory activity of this compound against SARS-CoV 3CLpro has been determined through enzymatic and antiviral assays. The following table summarizes the key quantitative data.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 30 nM | SARS-CoV 3CLpro | Enzyme Inhibition Assay | [1][3][4][5][6] |

| EC50 | 6.9 µM | SARS-CoV | Antiviral Assay (Vero cells) | [1][3][4][6] |

Signaling Pathway: SARS-CoV Polyprotein Processing by 3CLpro

The 3CLpro plays a pivotal role in the maturation of the SARS-CoV replicase complex by cleaving the large polyproteins pp1a and pp1ab at multiple specific sites. This processing is essential for the release of functional non-structural proteins (nsps) that form the replication and transcription complex.

Caption: SARS-CoV polyprotein processing by PLpro and 3CLpro.

Experimental Protocols

Materials and Reagents

-

This compound: Solubilized in DMSO to a stock concentration of 10 mM. Store at -20°C.

-

Recombinant SARS-CoV 3CLpro: Purified and stored in an appropriate buffer at -80°C.

-

FRET Substrate: DABCYL-KTSAVLQSGFRKME-EDANS (or similar 3CLpro substrate).[1][10] Stock solution of 10 mM in DMSO, stored at -20°C, protected from light.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

96-well black, flat-bottom plates.

-

Fluorescence plate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex/Em 340/490 nm for EDANS/DABCYL).[11]

Experimental Workflow for IC50 Determination

The following diagram illustrates the workflow for determining the IC50 value of this compound.

Caption: Workflow for determining the IC50 of this compound.

Detailed Protocol for FRET-Based Inhibition Assay

-

Preparation of Reagents:

-

Thaw all reagents (this compound, 3CLpro, FRET substrate) on ice.

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM, followed by 1:3 or 1:5 serial dilutions.

-

Prepare working solutions of 3CLpro and FRET substrate in assay buffer. The final concentration in the assay will typically be in the nanomolar range for the enzyme and micromolar for the substrate. Optimal concentrations should be determined empirically, but a starting point could be 20 nM 3CLpro and 10 µM FRET substrate.

-

-

Assay Setup (96-well plate):

-

Add assay buffer to each well to bring the final reaction volume to 100 µL.

-

Add 1 µL of each this compound dilution to the appropriate wells.

-

For the positive control (100% activity), add 1 µL of DMSO.

-

For the negative control (no enzyme activity), add 1 µL of DMSO.

-

Add the 3CLpro working solution to all wells except the negative control.

-

Mix gently by pipetting.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the FRET substrate working solution to all wells.

-

Immediately place the plate in the fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 60 seconds. Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

-

Data Analysis:

-

For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Mechanism of Action: Covalent Inhibition of 3CLpro by this compound

This compound acts as a covalent inhibitor of 3CLpro. The electrophilic chloropyridyl ester moiety of this compound is susceptible to nucleophilic attack by the thiol group of the active site cysteine (Cys-145). This results in the formation of a stable acyl-enzyme intermediate, effectively and irreversibly inactivating the protease.

Caption: Covalent inhibition of 3CLpro by this compound.

Conclusion

This compound is a well-characterized and potent inhibitor of SARS-CoV 3CLpro. The FRET-based assay described in these notes provides a reliable and high-throughput method for studying the inhibitory properties of this compound and other potential 3CLpro inhibitors. The detailed protocols and diagrams are intended to facilitate the successful implementation of these assays in a research setting.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. resources.biomol.com [resources.biomol.com]

- 3. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tribioscience.com [tribioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Cell Permeability Assays for GRL-0496 and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRL-0496 is a potent inhibitor of the SARS-CoV 3CL protease (3CLpro), an essential enzyme for viral replication.[1][2] As with any potential therapeutic agent, understanding its ability to cross cellular membranes is critical for predicting its oral bioavailability and overall efficacy. Poor cell permeability can be a significant hurdle in drug development, leading to low absorption and distribution to the target site. This document provides detailed application notes and protocols for assessing the cell permeability of this compound and its analogues using established in vitro models.

Two primary methods for evaluating cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[3][4][5] It is a cost-effective method often used in the early stages of drug discovery for ranking compounds based on their lipophilicity and ability to cross the gastrointestinal tract barrier.[3][4] The Caco-2 assay, on the other hand, utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelial barrier resembling the human small intestine.[6][7][8][9] This model allows for the study of not only passive diffusion but also active transport mechanisms and efflux pumps.[8][10]

Data Presentation

Due to the lack of publicly available experimental permeability data for this compound and its analogues, the following table presents hypothetical data for illustrative purposes. This table is designed to showcase how results from a permeability assay would be summarized for easy comparison. The apparent permeability coefficient (Papp) is a common metric used to quantify the rate of drug transport across a membrane.[9]

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Predicted Permeability |

| This compound | 8.5 | 15.3 | 1.8 | Moderate |

| Analogue 1 | 12.2 | 13.4 | 1.1 | High |

| Analogue 2 | 2.1 | 8.4 | 4.0 | Low (potential efflux) |

| Analogue 3 | 0.5 | 0.6 | 1.2 | Low |

| Atenolol (Low Permeability Control) | <1.0 | <1.0 | ~1.0 | Low |

| Propranolol (High Permeability Control) | >10.0 | >10.0 | ~1.0 | High |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard PAMPA methodologies and is suitable for the initial screening of this compound and its analogues.[3][4][5][11]

Materials:

-

PAMPA plate (e.g., 96-well microplate with a porous filter support)

-

Acceptor plate (96-well)

-

Donor plate (96-well)

-

Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

This compound and analogues

-

Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

-

Dimethyl sulfoxide (DMSO)

-

Plate shaker

-

UV-Vis spectrophotometer or LC-MS/MS system

Protocol:

-

Preparation of Stock Solutions: Prepare 10 mM stock solutions of this compound, its analogues, and control compounds in DMSO.

-

Preparation of Donor Solutions: Dilute the stock solutions to a final concentration of 100 µM in PBS (the final DMSO concentration should be ≤1%).

-

Membrane Coating: Carefully add 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

-

Assembly of the PAMPA Sandwich:

-

Add 200 µL of PBS to each well of the acceptor plate.

-

Carefully place the lipid-coated donor plate on top of the acceptor plate.

-

-

Loading of Donor Solutions: Add 200 µL of the prepared donor solutions (test compounds and controls) to the corresponding wells of the donor plate.

-

Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking (e.g., 50 rpm).

-

Sample Collection: After incubation, carefully separate the donor and acceptor plates.

-

Quantification: Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

-

Calculation of Apparent Permeability (Papp):

-

The Papp value is calculated using the following equation:

Where:

-

VD = Volume of the donor well

-

VA = Volume of the acceptor well

-

A = Area of the filter membrane

-

t = Incubation time in seconds

-

[Drug]acceptor = Concentration of the drug in the acceptor well

-

[Drug]equilibrium = Theoretical equilibrium concentration

-

-

Caco-2 Permeability Assay Overview

For a more comprehensive assessment of permeability, including active transport and efflux, the Caco-2 cell permeability assay is recommended.[6][7][8][9][10][12] This assay is more complex and requires cell culture facilities.

Brief Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

-

Permeability Assay:

-

The assay is conducted by adding the test compound (e.g., this compound) to either the apical (A) or basolateral (B) side of the monolayer.

-

Samples are collected from the opposite chamber at various time points.

-

The concentration of the compound is quantified by LC-MS/MS.

-

-

Bidirectional Transport: The assay is performed in both directions (A to B and B to A) to determine the efflux ratio. An efflux ratio greater than 2 suggests that the compound may be a substrate for an efflux transporter.[8][10]

Visualizations

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caption: Mechanism of action of this compound as a SARS-CoV-2 3CLpro inhibitor.

References